

what is (S)-Tco-peg3-NH2

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Compound of Interest		
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An In-depth Technical Guide to **(S)-Tco-peg3-NH2** for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule at the forefront of bioconjugation and chemical biology. It features a strained trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of functional groups makes it an invaluable tool for the precise and efficient labeling and modification of biomolecules.

The primary application of **(S)-Tco-peg3-NH2** lies in its ability to participate in bioorthogonal "click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. The highly strained double bond of the TCO ring reacts with exceptional speed and selectivity with a tetrazine partner, forming a stable covalent bond in complex biological environments without interfering with native biochemical processes. This reaction's biocompatibility and rapid kinetics have made it a cornerstone of modern bioconjugation techniques.

The primary amine group on **(S)-Tco-peg3-NH2** provides a versatile handle for conjugation to a wide range of biomolecules, including proteins, peptides, and small molecules that possess a carboxylic acid or an activated ester functionality. The PEG3 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance during conjugation.

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for **(S)-Tco-peg3-NH2**, intended for researchers, scientists, and drug development professionals.



Chemical Properties and Structure

(S)-Tco-peg3-NH2 is characterized by its distinct functional components: the **(S)-configured** trans-cyclooctene for click chemistry, a PEG3 spacer for improved solubility and reduced steric hindrance, and a primary amine for conjugation.

Property	Value	
Molecular Formula	C17H32N2O5	
Molecular Weight	344.45 g/mol	
IUPAC Name	[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate	
Appearance	Colorless to slightly yellow oil	
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	
Storage	Store at -20°C, desiccated and protected from light	

Significance of (S)-Stereochemistry: The "(S)" designation refers to the stereochemistry at the chiral center of the trans-cyclooctene ring. The spatial arrangement of substituents on the TCO ring, defined as axial or equatorial, has a significant impact on its reactivity.[1][2] Generally, axial isomers of TCO derivatives exhibit faster reaction rates in iEDDA reactions compared to their equatorial counterparts due to differences in ring strain and steric accessibility.[1] While a direct quantitative comparison of the (S) versus (R) enantiomers of Tco-peg3-NH2 is not readily available in the literature, the defined stereochemistry is crucial for ensuring batch-to-batch consistency in reactivity and performance.

Reaction Kinetics and Stability

The utility of **(S)-Tco-peg3-NH2** is largely defined by the kinetics of the TCO-tetrazine ligation and the stability of the TCO moiety.

Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives.[3][4]



TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Solvent System
trans-Cyclooctene (TCO)	3,6-di-(2-pyridyl)-s- tetrazine	~2,000	9:1 Methanol/Water
TCO	Methyl-substituted tetrazine	~1,000	Aqueous Media
TCO	Hydrogen-substituted tetrazine	up to 30,000	Aqueous Media
Strained TCOs (e.g., s-TCO)	3,6-dipyridyl-s- tetrazine	up to 3,300,000	Aqueous Media

Note: The reactivity of **(S)-Tco-peg3-NH2** will be within the range of values presented for TCO derivatives, with minor variations due to the PEG3 linker and stereochemistry.

Stability: The high ring strain that confers reactivity to the TCO group also makes it susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer. The stability of TCO-containing molecules is influenced by several factors:

- Thiols: The presence of thiols, such as dithiothreitol (DTT), can promote the isomerization of TCO to CCO.
- Metals: Certain metals can also catalyze the isomerization of the TCO ring.
- Storage: For long-term stability, (S)-Tco-peg3-NH2 should be stored at -20°C or below, desiccated, and protected from light. Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at low temperatures. Due to the potential for isomerization, longterm storage of TCO compounds is generally not recommended.

Experimental Protocols

The use of **(S)-Tco-peg3-NH2** in bioconjugation typically involves a two-stage process:



- Conjugation of (S)-Tco-peg3-NH2 to a target molecule: This is commonly achieved by forming an amide bond between the primary amine of the linker and a carboxylic acid on the target molecule using EDC/NHS chemistry.
- TCO-tetrazine click reaction: The resulting TCO-functionalized molecule is then reacted with a tetrazine-modified molecule of interest.

Protocol 1: Conjugation of (S)-Tco-peg3-NH2 to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) with **(S)-Tco-peg3-NH2**.

Materials:

- Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- (S)-Tco-peg3-NH2
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting columns

Procedure:

- Protein Preparation:
 - Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.



- · Activation of Carboxyl Groups:
 - Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
 - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).
 - Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Removal of Excess Activation Reagents:
 - Immediately after activation, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions of EDC with the amine group of (S)-Tco-peg3-NH2.
- Conjugation with (S)-Tco-peg3-NH2:
 - Prepare a stock solution of (S)-Tco-peg3-NH2 in DMSO or DMF (e.g., 10 mM).
 - Add a 20-100 fold molar excess of the (S)-Tco-peg3-NH2 stock solution to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching of the Reaction:
 - Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHSesters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the TCO-labeled Protein:
 - Purify the TCO-labeled protein from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).



· Characterization:

 Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF or ESI-MS to detect the mass shift corresponding to the attached linker. Purity can be assessed by SDS-PAGE and HPLC.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction of a TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

- TCO-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
- Tetrazine-functionalized molecule
- DMSO or DMF for dissolving the tetrazine reagent

Procedure:

- Reactant Preparation:
 - Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF (e.g., 1-10 mM).
- Click Reaction:
 - To the solution of the TCO-labeled protein, add the tetrazine stock solution to achieve a final molar ratio of 1:1 to 1:5 (TCO-protein:tetrazine). A slight excess of the tetrazine reagent can help drive the reaction to completion.
 - Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can
 often be visually monitored by the disappearance of the characteristic pink/red color of the
 tetrazine.
- Purification (Optional):



- For many applications, the reaction is highly efficient and clean, and no further purification is needed.
- If necessary, remove excess tetrazine reagent by using a desalting column or SEC.
- Analysis:
 - Confirm the final conjugate by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (disappearance of the tetrazine absorbance), and mass spectrometry.

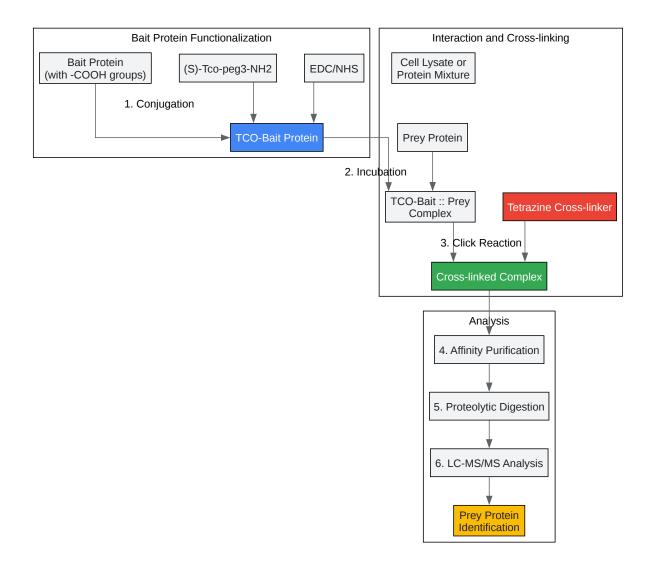
Applications and Visualizations

(S)-Tco-peg3-NH2 is a versatile tool with broad applications in chemical biology and drug development.

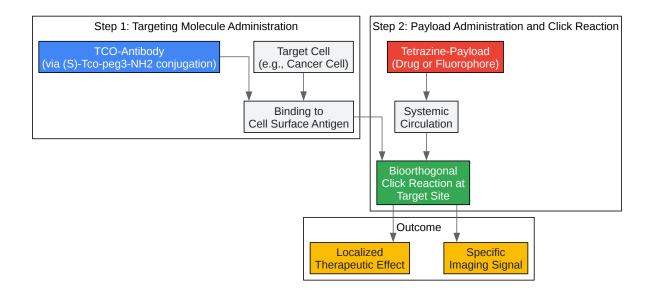
Protein-Protein Interaction Studies

Cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping interaction interfaces. **(S)-Tco-peg3-NH2** can be used to functionalize a "bait" protein through its carboxyl groups. This TCO-labeled bait protein can then be introduced into a cellular lysate or a purified protein mixture. After allowing for protein complexes to form, a membrane-permeable, tetrazine-functionalized cross-linker can be added to capture interacting "prey" proteins. Subsequent purification of the cross-linked complexes and analysis by mass spectrometry can identify the interacting partners.









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